4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
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Overview
Description
4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 g/mol . It is a solid compound that belongs to the class of halogenated heterocycles and heterocyclic building blocks
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that the compound may interact with cellular targets involved in cancer progression.
Mode of Action
It’s known that triazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Biochemical Pathways
Given the compound’s potential anticancer activity , it may influence pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.
Result of Action
In vitro cytotoxic evaluation of similar compounds has indicated that some exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . These results suggest that 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride may have similar effects, although direct evidence is lacking.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies have suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through recrystallization or other purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential biological activities, including its effects on various cell lines and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
- 4-(1H-1,2,3-Triazol-1-yl)butanoic acid hydrochloride
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
Uniqueness: 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride is unique due to its specific structure, which includes a triazole ring attached to a butanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLFJHYFXFEWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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